molecular formula C17H18N2O3S B2996919 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320378-05-8

3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one

Cat. No.: B2996919
CAS No.: 2320378-05-8
M. Wt: 330.4
InChI Key: QLCKHLWRJKLEJN-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a synthetic organic compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one typically involves several key steps:

  • Synthesis of the pyrrolo[3,4-b]pyridine core.

  • Introduction of the 4-(methylsulfonyl)phenyl group.

  • Propan-1-one moiety attachment.

Industrial Production Methods: While detailed industrial production methods are proprietary, the process generally follows scalable organic synthesis techniques with stringent control over reaction parameters to ensure purity and yield. Optimization of catalytic conditions, solvent choices, and temperature control are critical in the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidative processes, potentially forming sulfone or sulfoxide derivatives.

  • Reduction: : Reduction might target the carbonyl group, leading to alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions may involve the pyrrolo[3,4-b]pyridine ring or the phenyl group.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Hydrogenation over palladium on carbon (Pd/C) or use of reducing agents like sodium borohydride (NaBH4).

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitution under mild conditions.

Major Products: The products depend on the specific reactions and conditions, ranging from sulfonyl derivatives, reduced alcohol forms, to various substituted pyrrolo[3,4-b]pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of complex organic molecules.

Biology: It may serve as a molecular probe in biological assays to study protein-ligand interactions due to its structural uniqueness.

Medicine: Potential therapeutic applications include acting as a scaffold for designing inhibitors against specific enzymes or receptors.

Industry: Used in the development of advanced materials with particular electronic or photonic properties.

Mechanism of Action

Mechanism: While the exact mechanism can vary based on its application, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent modification.

Molecular Targets and Pathways: Targets could include enzymes, receptors, or other proteins, influencing pathways related to cell signaling, metabolism, or other biochemical processes.

Comparison with Similar Compounds

Comparison: Compared to other pyrrolo[3,4-b]pyridine derivatives, this compound’s methylsulfonylphenyl group imparts distinctive electronic and steric properties.

List of Similar Compounds

  • 3-(4-phenyl)propan-1-one derivatives

  • Pyrrolo[3,4-b]pyridine-based molecules with different substituents

Hope this satisfies your chemical curiosity!

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23(21,22)15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKHLWRJKLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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